molecular formula C13H23NO B5663262 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol

3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol

Katalognummer B5663262
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: CWLHFLKRKJLNOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol is a synthetic compound that belongs to the class of alkynol derivatives. This compound has gained significant attention due to its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol involves the binding of the compound to the GABA-A receptor, which is a ligand-gated ion channel. The binding of the compound to the receptor results in the inhibition of chloride ion influx, which leads to the hyperpolarization of the neuron and decreased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol have been studied extensively. It has been shown to have a potent inhibitory effect on the GABA-A receptor, which results in decreased neuronal excitability. This property of the compound makes it a potential candidate for the development of new drugs for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol in lab experiments is its potent inhibitory effect on the GABA-A receptor. This property of the compound makes it a valuable tool for studying the role of the GABA-A receptor in neuronal excitability. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken while handling the compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol. One of the potential directions is the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety. Another direction is the study of the compound's effect on other ligand-gated ion channels and their potential applications in scientific research. Additionally, the compound's potential toxicity can be further studied to ensure its safe use in lab experiments.
Conclusion:
In conclusion, 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol is a synthetic compound that has gained significant attention due to its potential applications in scientific research. The compound's potent inhibitory effect on the GABA-A receptor makes it a valuable tool for studying the role of the receptor in neuronal excitability. However, caution should be taken while handling the compound due to its potential toxicity. Future research on the compound can lead to the development of new drugs for the treatment of neurological disorders and the discovery of new ligand-gated ion channels.

Synthesemethoden

The synthesis of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol involves the reaction of 3-ethyl-4-pentyn-1-ol with piperidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Wissenschaftliche Forschungsanwendungen

3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol has been used in various scientific research studies. One of the significant applications of this compound is in the field of neuroscience. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.

Eigenschaften

IUPAC Name

3-ethyl-6-piperidin-1-ylhex-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-3-13(15,4-2)9-8-12-14-10-6-5-7-11-14/h15H,3-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLHFLKRKJLNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CCN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.